
1-Bromo-2-(but-3-en-1-yn-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(but-3-en-1-yn-1-yl)benzene is an organic compound with the molecular formula C10H7Br. It is a derivative of benzene, where a bromine atom is substituted at the first position and a but-3-en-1-yn-1-yl group is attached at the second position. This compound is of interest due to its unique structure, which combines aromatic and alkyne functionalities, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(but-3-en-1-yn-1-yl)benzene can be synthesized through various methods. One common approach involves the bromination of 2-(but-3-en-1-yn-1-yl)benzene. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(but-3-en-1-yn-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Addition Reactions: The alkyne group can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or carboxylic acids, and reduced to form alkanes or alkenes.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Addition: Halogens (Br2, Cl2) or hydrogen halides (HBr, HCl) in the presence of catalysts.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in ether.
Major Products:
Substitution: Formation of substituted benzene derivatives.
Addition: Formation of dihaloalkanes or haloalkenes.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Scientific Research Applications
1-Bromo-2-(but-3-en-1-yn-1-yl)benzene is utilized in various scientific research applications:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Material Science: In the development of novel polymers and advanced materials with unique electronic and optical properties.
Medicinal Chemistry: As a building block for the synthesis of bioactive compounds and potential drug candidates
Mechanism of Action
The mechanism of action of 1-Bromo-2-(but-3-en-1-yn-1-yl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being an electron-withdrawing group, activates the benzene ring towards nucleophilic substitution. The alkyne group, on the other hand, participates in addition reactions due to its electron-rich nature. These interactions facilitate the formation of various products through well-defined reaction pathways .
Comparison with Similar Compounds
- 1-Bromo-2-(but-3-yn-1-yl)benzene
- 1-Bromo-4-(but-3-yn-1-yl)benzene
- 1-Bromo-3-(prop-2-yn-1-yloxy)benzene
Uniqueness: 1-Bromo-2-(but-3-en-1-yn-1-yl)benzene is unique due to the presence of both a bromine atom and an alkyne group on the benzene ring. This combination allows for diverse reactivity and makes it a valuable intermediate in organic synthesis. Its structural features enable it to participate in a wide range of chemical reactions, making it more versatile compared to its analogs .
Properties
CAS No. |
869485-28-9 |
|---|---|
Molecular Formula |
C10H7Br |
Molecular Weight |
207.07 g/mol |
IUPAC Name |
1-bromo-2-but-3-en-1-ynylbenzene |
InChI |
InChI=1S/C10H7Br/c1-2-3-6-9-7-4-5-8-10(9)11/h2,4-5,7-8H,1H2 |
InChI Key |
YCWBVJGNZQFDET-UHFFFAOYSA-N |
Canonical SMILES |
C=CC#CC1=CC=CC=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


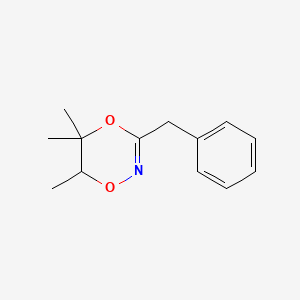
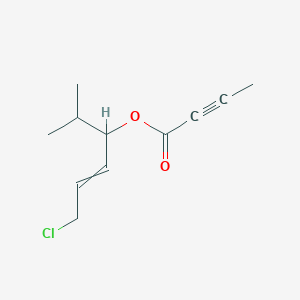
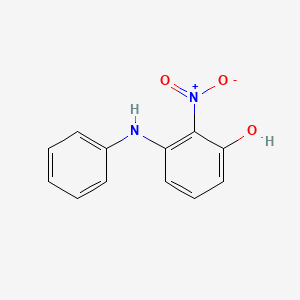
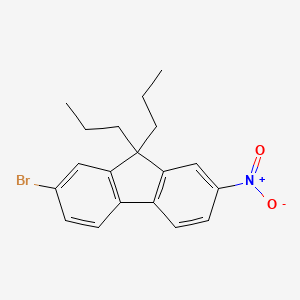

![2,4-Pentanedione, 3-[[4-(acetyloxy)phenyl]methyl]-3-methyl-](/img/structure/B12547003.png)
![Benzenamine, 4-[1-(2,4-cyclopentadien-1-ylidene)ethyl]-N,N-dimethyl-](/img/structure/B12547004.png)


![5,7-Diethoxy-8H-indeno[1,2-D][1,3]thiazol-2-amine](/img/structure/B12547020.png)
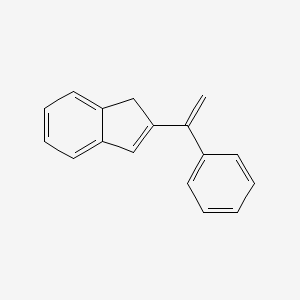
![3-{[(4-Fluorophenyl)tellanyl]methyl}-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B12547033.png)
![2-[1-(Benzenesulfonyl)-2-(pyridin-3-yl)ethenyl]-3-(phenylsulfanyl)-1H-indole](/img/structure/B12547037.png)
![3-{4-[(4-Methoxyphenyl)methoxy]phenyl}prop-2-enenitrile](/img/structure/B12547041.png)
